Sphingosine Kinase Inhibitor

Descripción

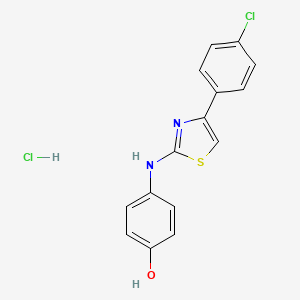

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS.ClH/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12;/h1-9,19H,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRVLAOYDGQLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587913 | |

| Record name | 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177741-83-1 | |

| Record name | 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Sphingolipid Rheostat on Mute: A Technical Guide to the Mechanism of Action of Sphingosine Kinase Inhibitors

Introduction: The Critical Role of Sphingosine Kinases in Cellular Signaling

In the intricate symphony of cellular signaling, the sphingolipid rheostat plays a pivotal role in dictating cell fate. This delicate balance between pro-apoptotic ceramide and sphingosine, and pro-survival sphingosine-1-phosphate (S1P), is dynamically regulated by a family of enzymes, chief among them being the sphingosine kinases (SphKs).[1] There are two primary isoforms of this enzyme, Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2), which catalyze the ATP-dependent phosphorylation of sphingosine to generate S1P.[2]

SphK1 is predominantly localized in the cytoplasm and translocates to the plasma membrane upon activation, where it is implicated in promoting cell proliferation and survival.[3][4] Conversely, SphK2 is primarily found in the nucleus, endoplasmic reticulum, and mitochondria and has been associated with both pro-survival and pro-apoptotic functions depending on the cellular context.[3][5] The S1P produced by these kinases can act intracellularly as a second messenger or be secreted to activate a family of five G protein-coupled receptors (S1PRs), thereby influencing a myriad of physiological and pathological processes including cell migration, angiogenesis, inflammation, and cancer progression.[6][7][8] Given their central role in these critical pathways, SphKs have emerged as compelling therapeutic targets, and the development of potent and selective inhibitors has become a major focus of drug discovery efforts.[9][10]

This technical guide provides an in-depth exploration of the mechanisms of action of sphingosine kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive understanding of how these molecules modulate the sphingolipid rheostat and exert their therapeutic effects.

The Sphingolipid Signaling Pathway: A Visual Overview

The interplay between sphingolipids is a dynamic process. The following diagram illustrates the central role of Sphingosine Kinases in this pathway.

Caption: The Sphingolipid Signaling Pathway and the central role of Sphingosine Kinases.

Mechanisms of Inhibition: A Multi-pronged Attack on SphK Activity

Sphingosine kinase inhibitors can be broadly categorized into three main classes based on their mechanism of action. Understanding these distinct mechanisms is crucial for the rational design and application of these therapeutic agents.

Competitive Inhibitors: A Battle for the Active Site

Competitive inhibitors function by directly competing with the enzyme's natural substrates, either sphingosine or ATP, for binding to the active site.

-

ATP-Competitive Inhibitors: These molecules are designed to mimic the structure of ATP and bind to the nucleotide-binding pocket of SphK.[11][12] By occupying this site, they prevent the binding of ATP, thereby halting the phosphorylation of sphingosine. The development of ATP-competitive inhibitors has been a significant focus, as the ATP-binding site is a common feature of kinases. However, achieving selectivity can be challenging due to the high degree of conservation of this site across the kinome.[11][13] MP-A08 is an example of a selective ATP-competitive inhibitor that targets both SphK1 and SphK2.[11][12]

-

Sphingosine-Competitive Inhibitors: This class of inhibitors structurally resembles the lipid substrate sphingosine and competes for binding to the sphingosine-binding pocket.[14] These inhibitors have the potential for greater selectivity compared to ATP-competitive inhibitors, as the sphingosine-binding site is less conserved among different kinases.[11] A well-known example is PF-543, a potent and selective inhibitor of SphK1.[2][15] FTY720 (Fingolimod), an approved drug for multiple sclerosis, also acts as a competitive inhibitor of SphK1.[1]

The following diagram illustrates the binding modes of competitive inhibitors.

Caption: Competitive inhibition of Sphingosine Kinase at the ATP and Sphingosine binding sites.

Allosteric Inhibitors: A More Subtle Approach

Allosteric inhibitors represent a more nuanced strategy for modulating enzyme activity. Instead of directly competing for the active site, these molecules bind to a distinct site on the enzyme, known as an allosteric site.[16] This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby reducing or eliminating its catalytic activity. A key advantage of allosteric inhibitors is their potential for high selectivity, as allosteric sites are generally less conserved than active sites.[16] Some research has focused on targeting the dimerization site of SphK1 as a potential allosteric target.[16]

Inhibitors Inducing Proteasomal Degradation: A Double Impact

A fascinating and highly effective mechanism of action exhibited by some SphK inhibitors is the induction of proteasomal degradation of the enzyme.[3][9] These compounds not only inhibit the catalytic activity of SphK but also trigger its destruction by the cell's protein degradation machinery. This dual action can lead to a more sustained and profound reduction in S1P levels compared to simple competitive inhibition. SKI-II is a notable example of an inhibitor that induces the lysosomal degradation of SphK1.[3]

Experimental Workflows for Characterizing Sphingosine Kinase Inhibitors

The robust characterization of SphK inhibitors requires a multi-faceted experimental approach. The following workflows are essential for determining an inhibitor's potency, selectivity, and mechanism of action.

Workflow 1: Determining Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. A common method for determining the IC50 of SphK inhibitors is a fluorescence-based kinase activity assay.

Caption: Experimental workflow for determining the IC50 of a SphK inhibitor.

Detailed Protocol: Fluorescence-Based Sphingosine Kinase Activity Assay

This protocol outlines a general procedure for a fluorescence-based assay to measure SphK activity and determine inhibitor potency.[17][18]

Materials:

-

Recombinant human SphK1 or SphK2

-

Sphingosine Kinase Assay Buffer

-

NBD-Sphingosine (fluorescent substrate)

-

ATP solution

-

Test inhibitor compound

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a 2X working solution of the SphK enzyme in assay buffer.

-

Prepare a 2X working solution of NBD-sphingosine and ATP in assay buffer.

-

Perform serial dilutions of the test inhibitor in assay buffer.

-

-

Assay Setup:

-

Add 50 µL of the inhibitor dilutions to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

-

Add 25 µL of the 2X SphK enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add 25 µL of the 2X NBD-sphingosine/ATP solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Measurement:

-

Stop the reaction (e.g., by adding a stop solution or by phase separation as described in some protocols).[17]

-

Measure the fluorescence of the product (NBD-S1P) using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for NBD).

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Workflow 2: Confirming Target Engagement in Cells (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that an inhibitor directly binds to its intended target within a cellular environment.[19][20][21] The principle behind CETSA is that ligand binding can stabilize a protein, leading to an increase in its melting temperature.[22][23]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for SphK

This protocol provides a general outline for performing CETSA to assess the binding of an inhibitor to SphK in intact cells.[19][20]

Materials:

-

Cell line expressing the target SphK isoform

-

Cell culture medium and reagents

-

Test inhibitor compound

-

Lysis buffer with protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific for the target SphK isoform

Procedure:

-

Cell Treatment:

-

Culture cells to near confluency.

-

Treat the cells with the test inhibitor at the desired concentration or with a vehicle control for a specified time.

-

-

Cell Lysis:

-

Harvest and wash the cells.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by freeze-thaw cycles or sonication).

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Heat Treatment:

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

-

Include an unheated control.

-

-

Separation of Soluble and Aggregated Proteins:

-

Cool the samples to room temperature.

-

Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

-

-

Analysis by Western Blot:

-

Carefully collect the supernatant (soluble protein fraction).

-

Determine the protein concentration of the soluble fraction.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target SphK isoform.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the normalized band intensity (relative to the unheated control) against the temperature for both the inhibitor-treated and vehicle-treated samples.

-

A shift of the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

-

Workflow 3: Assessing Downstream Signaling Effects

To understand the functional consequences of SphK inhibition, it is essential to examine the impact on downstream signaling pathways. Western blotting is a standard technique used to measure changes in the phosphorylation status of key signaling proteins.

Caption: Workflow for analyzing the effects of SphK inhibitors on downstream signaling pathways.

Detailed Protocol: Western Blot Analysis of Downstream Signaling

This protocol describes the general steps for assessing the effect of a SphK inhibitor on the phosphorylation of downstream targets like Akt and ERK.

Materials:

-

Cell line of interest

-

Test inhibitor compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and allow them to attach.

-

Serum-starve the cells if necessary to reduce basal signaling.

-

Treat the cells with the SphK inhibitor at various concentrations or for different time points. Include a vehicle control.

-

Stimulate the cells with a growth factor (e.g., EGF or PDGF) if desired to activate the signaling pathway.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing:

-

To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein (e.g., anti-total-Akt).

-

-

Data Analysis:

-

Quantify the band intensities.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the relative change in phosphorylation.

-

Quantitative Data Summary

The following table summarizes the inhibitory potency of several well-characterized SphK inhibitors against SphK1 and SphK2.

| Inhibitor | Target(s) | IC50 / Ki (SphK1) | IC50 / Ki (SphK2) | Mechanism of Action | Reference |

| PF-543 | SphK1 selective | 2 nM (IC50), 3.6 nM (Ki) | >10 µM | Sphingosine-competitive | [2] |

| SKI-II | Dual SphK1/SphK2 | 78 µM (IC50) | 45 µM (IC50) | Induces lysosomal degradation | [2] |

| ABC294640 (Opaganib) | SphK2 selective | >50 µM | 9.8 µM (Ki) | Sphingosine-competitive | [24][25] |

| MP-A08 | Dual SphK1/SphK2 | 6.9 µM (Ki) | 27 µM (Ki) | ATP-competitive | [2][12] |

| SKI-178 | Dual SphK1/SphK2 | Potent inhibitor | Potent inhibitor | Not specified | [2] |

| K145 | SphK2 selective | Inactive | 4.3 µM (IC50), 6.4 µM (Ki) | Substrate-competitive | [2] |

Conclusion and Future Perspectives

The development of sphingosine kinase inhibitors has provided invaluable tools for dissecting the complexities of the sphingolipid signaling pathway and has opened up new avenues for therapeutic intervention in a range of diseases, including cancer and inflammatory disorders.[9][10] A thorough understanding of their diverse mechanisms of action, from competitive inhibition to the induction of protein degradation, is paramount for the continued development of more potent and selective next-generation inhibitors.

The experimental workflows detailed in this guide provide a robust framework for the comprehensive characterization of novel SphK inhibitors. As our understanding of the distinct roles of SphK1 and SphK2 continues to evolve, the development of isoform-selective inhibitors will be crucial for achieving targeted therapeutic effects with minimal off-target toxicities. Future research will likely focus on the discovery of novel allosteric inhibitors and the further elucidation of the structural basis for inhibitor binding and selectivity. The continued application of rigorous biochemical and cell-based assays will be essential for translating these promising preclinical candidates into effective clinical therapies.

References

-

Ghanem, M., et al. (2017). Sphingosine kinase 1 (SK1) allosteric inhibitors that target the dimerization site. Computational Biology and Chemistry, 69, 64-76. [Link]

-

Spiegel, S., & Milstien, S. (2011). The secret life of sphingosine-1-phosphate. Journal of Biological Chemistry, 286(29), 25477-25481. [Link]

-

Luo, J., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Cancer Biology & Therapy, 21(9), 841-852. [Link]

-

Luo, J., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). PubMed, 21(9), 841-852. [Link]

-

Al-Jaderi, Z., & Al-Saffar, A. (2019). The signalling roles of sphingosine-1-phosphate derived from red blood cells and platelets. British Journal of Haematology, 186(2), 205-215. [Link]

-

Proia, R. L., & Hla, T. (2014). Sphingosine 1-phosphate signalling. Development, 141(7), 1395-1400. [Link]

-

QIAGEN. Sphingosine-1-phosphate Signaling. GeneGlobe. [Link]

-

Pyne, N. J., & Pyne, S. (2011). Sphingosine kinase inhibitors and cancer: seeking the golden sword of Hercules. British Journal of Pharmacology, 164(1), 1-4. [Link]

-

Kariya, Y., et al. (2005). A rapid assay for assessment of sphingosine kinase inhibitors and substrates. Analytical Biochemistry, 341(1), 146-151. [Link]

-

O'Sullivan, S., et al. (2020). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Molecules, 25(17), 3983. [Link]

-

Shida, D., et al. (2008). Targeting the sphingosine kinase/sphingosine 1-phosphate pathway in disease: review of sphingosine kinase inhibitors. Expert Opinion on Therapeutic Targets, 12(9), 1169-1182. [Link]

-

He, H., et al. (2018). Sphingosine kinase inhibitors: A patent review. Oncology Letters, 15(5), 6231-6241. [Link]

-

Patsnap. (2024). What are SPHK2 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Britten, C. D., et al. (2017). A Phase I Study of ABC294640, a First-in-Class Sphingosine Kinase-2 Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 23(16), 4642-4650. [Link]

-

Zhang, Y., et al. (2025). Mechanisms and potential therapeutic targets of SphK1 and SphK2 in hepatocellular carcinoma. Frontiers in Oncology, 15. [Link]

-

WIPO. (2014). SELECTIVE INHIBITORS AND ALLOSTERIC ACTIVATORS OF SPHINGOSINE KINASE. WIPO Patentscope. [Link]

-

Alshaker, H., et al. (2021). Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. ACS Omega, 6(30), 19639-19651. [Link]

-

Wang, Z., et al. (2014). Crystal Structure of Sphingosine Kinase 1 with PF-543. ACS Medicinal Chemistry Letters, 5(11), 1238-1242. [Link]

-

Sun, Y., et al. (2021). Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases. Frontiers in Immunology, 12. [Link]

-

ResearchGate. (2025). Structure guided design of a series of sphingosine kinase (SphK) inhibitors. ResearchGate. [Link]

-

Spiegel, S., & Milstien, S. (2011). DEVELOPMENT OF SMALL-MOLECULE INHIBITORS OF SPHINGOSINE-1-PHOSPHATE SIGNALING. PMC. [Link]

-

French, K. J., et al. (2003). Discovery and Evaluation of Inhibitors of Human Sphingosine Kinase1. Cancer Research, 63(18), 5962-5969. [Link]

-

Park, S., et al. (2024). Sphingosine Kinase 2 Regulates Aryl Hydrocarbon Receptor Nuclear Translocation and Target Gene Activation. Advanced Science, 11(32), e2402287. [Link]

-

Shaw, J., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(9), 2494-2503. [Link]

-

Pitman, M. R., & Pitson, S. M. (2010). Inhibitors of the sphingosine kinase pathway as potential therapeutics. Current Cancer Drug Targets, 10(4), 354-367. [Link]

-

Wikipedia. Opaganib. Wikipedia. [Link]

-

National Institutes of Health. Design, Synthesis and Analysis of Novel Sphingosine Kinase-1 Inhibitors to Improve Oral Bioavailability. NIH. [Link]

-

Pitson, S. M., et al. (2015). A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties. Oncotarget, 6(9), 7065-7078. [Link]

-

Sun, Y., et al. (2021). Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases. PubMed Central. [Link]

-

Kennedy, A. J., et al. (2012). SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE. Journal of Biological Chemistry, 287(42), 35079-35087. [Link]

-

Kapitonov, D., et al. (2009). TARGETING SPHINGOSINE KINASE 1 INHIBITS AKT SIGNALING, INDUCES APOPTOSIS, AND SUPPRESSES GROWTH OF HUMAN GLIOBLASTOMA CELLS AND XENOGRAFTS. Molecular Cancer Therapeutics, 8(4), 893-902. [Link]

-

Shaw, J. (2018). Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. Promega Connections. [Link]

-

Dai, L., et al. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 90(15), 9164-9171. [Link]

-

Imeri, F., et al. (2021). Silencing of Sphingosine kinase 1 Affects Maturation Pathways in Mouse Neonatal Cardiomyocytes. International Journal of Molecular Sciences, 22(7), 3624. [Link]

-

Pitson, S. M., et al. (2015). A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties. PubMed, 6(9), 7065-7078. [Link]

-

Malone, K., et al. (2019). A Fluorescence-Based Assay of Novel Sphingosine Kinase Inhibitors. Molecules, 24(8), 1548. [Link]

-

Pitman, M. R., et al. (2012). Isoform-selective assays for sphingosine kinase activity. Methods in Molecular Biology, 874, 31-43. [Link]

-

ResearchGate. (2022). Downstream signaling pathways of sphingosine-1-phosphate (S1P).... ResearchGate. [Link]

Sources

- 1. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]

- 6. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The signalling roles of sphingosine‐1‐phosphate derived from red blood cells and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of the sphingosine kinase pathway as potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sphingosine kinase 1 (SK1) allosteric inhibitors that target the dimerization site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. caymanchem.com [caymanchem.com]

- 19. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. blog.guidetopharmacology.org [blog.guidetopharmacology.org]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Opaganib - Wikipedia [en.wikipedia.org]

The Dichotomy of a Single Phosphorylation: A Technical Guide to the Divergent Roles of Sphingosine Kinase 1 and 2 in Cancer Progression

Abstract

The sphingolipid signaling pathway, once relegated to a structural role in cellular membranes, has emerged as a critical regulator of cell fate. At the heart of this pathway lies the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a reaction catalyzed by two distinct isoforms of sphingosine kinase: SphK1 and SphK2. While catalyzing the same biochemical reaction, these two kinases exhibit remarkably different, and often opposing, roles in the context of cancer. This in-depth technical guide dissects the functional dichotomy of SphK1 and SphK2 in cancer progression. We will explore their distinct molecular characteristics, subcellular localizations, and the divergent signaling cascades they initiate. Furthermore, this guide provides detailed experimental protocols for interrogating SphK isoform-specific functions and discusses the current landscape of isoform-selective inhibitors as potential cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the SphK1/SphK2 axis in oncology.

Introduction: The Sphingolipid Rheostat in Cancer

The concept of the "sphingolipid rheostat" is central to understanding the role of sphingosine kinases in cancer. This model posits that the balance between the pro-apoptotic sphingolipids, ceramide and sphingosine, and the pro-survival lipid, S1P, dictates a cell's fate.[1] Ceramide accumulation typically triggers cell cycle arrest and apoptosis, whereas S1P promotes proliferation, survival, and migration.[1][2] The sphingosine kinases, by converting sphingosine to S1P, are the fulcrum of this rheostat. An upregulation of SphK activity can tip the balance towards S1P, fostering a cellular environment conducive to tumorigenesis.[1]

Two primary isoforms, SphK1 and SphK2, govern this critical phosphorylation event.[1] Encoded by different genes, they exhibit distinct tissue distributions, subcellular localizations, and, most importantly, divergent functional consequences in cancer.[3] SphK1 is widely considered a proto-oncogene, with its overexpression correlating with poor prognosis in numerous cancers.[4][5] In contrast, the role of SphK2 is more complex and context-dependent, with reports suggesting both pro- and anti-tumorigenic functions.[6][7] This guide will elucidate the molecular underpinnings of this functional divergence.

Molecular and Cellular Divergence of SphK1 and SphK2

While both SphK1 and SphK2 catalyze the same reaction, they differ significantly in their primary structure, regulation, and subcellular localization, which are key determinants of their distinct biological outputs.

2.1. Structural and Regulatory Distinctions

SphK1 is predominantly a cytosolic enzyme that translocates to the plasma membrane upon activation by various growth factors and cytokines, such as EGF and TNF-α.[2] This translocation is crucial for its function, bringing the enzyme in proximity to its substrate and facilitating the "inside-out" signaling of S1P, where S1P is exported to activate cell surface G protein-coupled receptors (S1PRs).[8]

In contrast, SphK2 possesses a nuclear localization signal and is often found in the nucleus, mitochondria, and endoplasmic reticulum.[9][10] The presence of a BH3-like domain in SphK2 suggests a potential role in apoptosis through interaction with Bcl-2 family proteins, contributing to its enigmatic dual functions.[7]

2.2. Subcellular Localization Dictates Function

The distinct subcellular localization of SphK1 and SphK2 is fundamental to their divergent roles.

-

SphK1 at the Plasma Membrane: Activated SphK1 at the plasma membrane generates S1P that can be readily exported by transporters like SPNS2 and ABC transporters.[9] This extracellular S1P then acts in an autocrine or paracrine manner on S1PRs, initiating signaling cascades that promote cell proliferation, survival, and migration.[9]

-

SphK2 in Intracellular Compartments: Nuclear SphK2-generated S1P has been shown to function as an intracellular signaling molecule, notably by inhibiting histone deacetylases (HDACs), leading to epigenetic regulation of gene expression.[11] Mitochondrial SphK2-derived S1P can interact with prohibitin 2 to regulate mitochondrial respiration and can also influence apoptosis by modulating the activity of Bax and Bak.[9][10]

The following diagram illustrates the differential localization and immediate signaling outputs of SphK1 and SphK2.

Caption: Differential subcellular localization and primary functions of SphK1 and SphK2.

Opposing and Overlapping Roles in Cancer Hallmarks

The distinct signaling outputs of SphK1 and SphK2 translate into their differential regulation of key cancer hallmarks.

3.1. Proliferation and Survival

-

SphK1: A Potent Promoter of Proliferation and Survival: SphK1 is consistently linked to increased cancer cell proliferation and survival.[4] The SphK1/S1P axis activates canonical pro-survival pathways, including PI3K/AKT and MAPK/ERK, and upregulates anti-apoptotic proteins like Bcl-2 and Mcl-1.[12] Overexpression of SphK1 is a common feature in many tumors and is often associated with resistance to chemotherapy and radiation.[5]

-

SphK2: A Double-Edged Sword: The role of SphK2 in cell proliferation and survival is more nuanced. Some studies report that SphK2 overexpression can induce apoptosis and cell cycle arrest, potentially through its BH3-like domain or by increasing ceramide levels.[7] However, other studies have demonstrated a pro-proliferative role for SphK2, particularly through its nuclear functions.[12] For instance, nuclear S1P generated by SphK2 can stabilize telomerase reverse transcriptase (hTERT), promoting telomere maintenance and immortalization.[9] Furthermore, in certain contexts like glioblastoma, knockdown of SphK2 can inhibit cell growth more potently than SphK1 knockdown.[13]

3.2. Angiogenesis and Metastasis

-

SphK1 as a Key Driver of Angiogenesis and Metastasis: The S1P produced by SphK1 and secreted into the tumor microenvironment is a potent angiogenic factor.[14] It stimulates endothelial cell migration and differentiation, contributing to new blood vessel formation that fuels tumor growth. SphK1 also promotes cancer cell migration and invasion, key steps in the metastatic cascade, by activating signaling pathways that regulate cytoskeletal rearrangements and the expression of matrix metalloproteinases.[9]

-

SphK2's Emerging Role in Metastasis: While less studied than SphK1 in this context, emerging evidence suggests that SphK2 also contributes to cancer cell migration and invasion in certain cancer types, such as triple-negative breast cancer.[9]

3.3. The Tumor Microenvironment

Both SphK1 and SphK2 can influence the tumor microenvironment. S1P secreted by cancer cells can recruit and modulate the function of immune cells.[8] For example, S1P can promote the polarization of macrophages towards an M2-like, pro-tumorigenic phenotype.[8] Recent studies have also highlighted a role for SphK2 in stromal fibroblasts, where its inhibition can create a more hostile tumor microenvironment.[14]

The following diagram illustrates the downstream signaling pathways of SphK1 and SphK2 in cancer.

Caption: Divergent downstream signaling pathways of SphK1 and SphK2 in cancer cells.

Therapeutic Targeting of SphK1 and SphK2

The distinct roles of SphK1 and SphK2 in cancer make them attractive, yet challenging, therapeutic targets. The development of isoform-selective inhibitors has been crucial for dissecting their individual contributions and for advancing therapeutic strategies.

4.1. Isoform-Selective Inhibitors

A number of small molecule inhibitors with varying degrees of selectivity for SphK1 and SphK2 have been developed.

| Inhibitor | Target(s) | Reported IC50/Ki | Key Findings in Cancer Models |

| PF-543 | SphK1-selective | Potent, low nM range | Reduces S1P levels, induces apoptosis, and inhibits tumor growth in various cancer models.[7][15] |

| SKI-II | Dual SphK1/SphK2 | Micromolar range | Induces apoptosis and inhibits proliferation in several cancer cell lines.[11] |

| ABC294640 (Opaganib) | SphK2-selective | Ki = 9.8 µM | Induces apoptosis and autophagy, inhibits proliferation and tumor growth in multiple cancer types.[16] Has undergone Phase I/II clinical trials.[6][16][17] |

| FTY720 (Fingolimod) | Functional antagonist of S1PRs, also inhibits SphK1 | - | Induces apoptosis in cancer cells; its primary anticancer effects are often attributed to S1PR modulation.[18] |

4.2. Clinical Development

Several SphK inhibitors have entered clinical trials. ABC294640 (Opaganib) is one of the most clinically advanced, having completed a Phase I trial in patients with advanced solid tumors and a Phase I/IIa study in multiple myeloma.[6][17] These trials have demonstrated that targeting SphK2 is generally well-tolerated and can lead to disease stabilization and even partial responses in some patients.[6][17] Safingol, a putative SphK inhibitor, has also been evaluated in a Phase I trial in combination with cisplatin.

Experimental Protocols for Studying SphK1 and SphK2

To facilitate further research into the distinct roles of SphK1 and SphK2, this section provides detailed protocols for key experimental techniques.

5.1. Sphingosine Kinase Activity Assay

This protocol describes a fluorescence-based assay to measure the activity of SphK1 or SphK2 in cell lysates or with purified enzymes.

Materials:

-

Kinase Assay Buffer (5X): 150 mM Tris-HCl (pH 7.4), 750 mM NaCl, 0.25% Triton X-100.

-

NBD-Sphingosine (fluorescent substrate).

-

ATP solution (10 mM).

-

Cell lysate or purified SphK1/SphK2.

-

Chloroform:Methanol (2:1, v/v).

-

1 M KCl.

-

96-well plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare the reaction mixture in a 96-well plate by adding 10 µL of 5X Kinase Assay Buffer, cell lysate/purified enzyme, and NBD-sphingosine to a final volume of 45 µL. Include appropriate controls (no enzyme, no ATP).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 5 µL of 10 mM ATP.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 150 µL of chloroform:methanol (2:1, v/v) and vortex.

-

Add 50 µL of 1 M KCl to induce phase separation and vortex again.

-

Centrifuge the plate at 1,500 x g for 10 minutes.

-

Carefully transfer the upper aqueous phase to a new 96-well plate.

-

Measure the fluorescence of the NBD-S1P in the aqueous phase using a plate reader (Excitation/Emission ~468/540 nm).

5.2. Immunofluorescence for Subcellular Localization

This protocol outlines the steps for visualizing the subcellular localization of SphK1 and SphK2 in cultured cells.

Materials:

-

Cells grown on coverslips.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% normal goat serum in PBS).

-

Primary antibodies against SphK1 and SphK2.

-

Fluorophore-conjugated secondary antibodies.

-

DAPI (for nuclear counterstaining).

-

Mounting medium.

Procedure:

-

Wash cells on coverslips twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize using a fluorescence microscope.

5.3. siRNA-mediated Knockdown of SphK1 and SphK2

This protocol describes a general workflow for reducing the expression of SphK1 or SphK2 in cancer cells using small interfering RNA (siRNA).

Materials:

-

Cancer cell line of interest.

-

siRNA targeting SphK1, SphK2, and a non-targeting control.

-

Transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Opti-MEM or other serum-free medium.

-

Complete growth medium.

-

Reagents for downstream analysis (e.g., qRT-PCR, Western blotting).

Procedure:

-

Plate cells in a manner that they will be 30-50% confluent at the time of transfection.

-

On the day of transfection, dilute the siRNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.

-

Add the siRNA-lipid complexes to the cells in a drop-wise manner.

-

Incubate the cells for 24-72 hours, depending on the experimental endpoint.

-

Harvest the cells and assess the knockdown efficiency by qRT-PCR or Western blotting.

-

Perform downstream functional assays (e.g., proliferation, migration, apoptosis assays).

The following diagram provides a workflow for investigating the roles of SphK1 and SphK2 in cancer.

Sources

- 1. Frontiers | Mechanisms and potential therapeutic targets of SphK1 and SphK2 in hepatocellular carcinoma [frontiersin.org]

- 2. Expression of SPHK1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. Sphingosine-1-Phosphate in the Tumor Microenvironment: A Signaling Hub Regulating Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of sphingosine-1-phosphate signaling in cancer [ouci.dntb.gov.ua]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms and potential therapeutic targets of SphK1 and SphK2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sphingosine kinase 2 in stromal fibroblasts creates a hospitable tumor microenvironment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phase I study of opaganib, an oral sphingosine kinase 2-specific inhibitor, in relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sphingosine Kinases in Cancer Cell Signaling - Sarah Spiegel [grantome.com]

- 18. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Sphingosine Kinase Pathway: A Critical Axis in Inflammatory Disease and a Target for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The sphingosine kinase (SphK) pathway, centered on the enzymatic production of the signaling lipid sphingosine-1-phosphate (S1P), has emerged from the esoteric realm of lipidology to become a pivotal focus in inflammation research and drug development. This guide provides a comprehensive technical overview of the SphK/S1P axis, detailing its core components, its multifaceted roles in orchestrating inflammatory responses, and the experimental methodologies required for its investigation. We will explore the distinct functions of the SphK isoforms, the "inside-out" and "outside-in" signaling paradigms of S1P, and the therapeutic strategies currently being employed to modulate this potent pathway in a host of inflammatory and autoimmune diseases.

Introduction: The Sphingolipid Rheostat in Health and Disease

For decades, sphingolipids were largely considered inert structural components of the cell membrane. This view has been fundamentally reshaped by the discovery of bioactive sphingolipids that act as critical signaling molecules. At the heart of this signaling network lies a dynamic equilibrium, often termed the "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). The enzymes responsible for this critical control point are the sphingosine kinases (SphKs), which phosphorylate sphingosine to generate S1P.

There are two primary isoforms of this enzyme, SphK1 and SphK2, which, despite catalyzing the same reaction, exhibit distinct subcellular localizations, regulatory mechanisms, and ultimately, biological functions. The product of their activity, S1P, can then act intracellularly as a second messenger or be secreted from the cell to signal in an autocrine or paracrine manner through a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅. This "inside-out" signaling capability allows the SphK/S1P pathway to influence a vast array of cellular processes, including proliferation, survival, migration, and, critically, inflammation.

Dysregulation of this pathway is a key feature of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease (IBD), multiple sclerosis (MS), and psoriasis. Consequently, targeting the SphK/S1P axis represents one of the most promising therapeutic avenues in modern immunology.

Core Components of the Pathway

Sphingosine Kinase 1 (SphK1)

Often described as the pro-inflammatory isoform, SphK1 is typically a cytosolic enzyme that translocates to the plasma membrane upon activation by various stimuli, including growth factors and pro-inflammatory cytokines like TNF-α and IL-1β. This translocation is crucial for its function, bringing the enzyme into close proximity with its substrate, sphingosine, and facilitating the export of the newly synthesized S1P. The activation of SphK1 is generally associated with pro-survival and pro-inflammatory outcomes.

Sphingosine Kinase 2 (SphK2)

In contrast to SphK1, SphK2 possesses a nuclear localization signal and is predominantly found in the nucleus and other organelles like the endoplasmic reticulum and mitochondria. Its role is more complex and can be context-dependent, with reports suggesting both pro- and anti-inflammatory functions. Within the nucleus, SphK2-generated S1P can directly act as an inhibitor of histone deacetylases (HDACs), thereby influencing epigenetic regulation of gene expression, including that of inflammatory genes.

Sphingosine-1-Phosphate (S1P)

S1P is the central effector molecule of the pathway. Its concentration is tightly controlled, with remarkably high levels found in blood and lymph (~1µM) compared to interstitial fluids (~1-10nM). This steep concentration gradient is critical for processes like lymphocyte trafficking.

-

Intracellular Roles: Inside the cell, S1P can modulate calcium mobilization and regulate apoptosis and cell proliferation.

-

Extracellular Roles: Once exported, S1P acts as a potent ligand for its five cognate S1P receptors, initiating downstream signaling cascades that are highly cell-type and receptor-specific.

S1P Receptors (S1P₁₋₅)

The diverse effects of extracellular S1P are mediated by this family of GPCRs, which couple to various G proteins (Gᵢ, Gₒ, Gᵩ, G₁₂/₁₃) to activate a wide range of downstream effectors, including PI3K, Akt, Rac, and MAP kinases. The differential expression of these receptors on various immune cells is key to their function in inflammation. For instance, S1P₁ is famously required for the egress of lymphocytes from secondary lymphoid organs.

The SphK/S1P Axis in Inflammatory Pathophysiology

The SphK/S1P pathway is deeply integrated into the inflammatory cascade, influencing everything from immune cell trafficking to cytokine production and vascular integrity.

Immune Cell Trafficking

The S1P concentration gradient between lymphoid tissues (low S1P) and the blood/lymph (high S1P) is the fundamental driving force for lymphocyte egress. Naive T and B cells in lymph nodes are retained there until they downregulate S1P₁ expression during activation. To exit, they must re-express S1P₁, which allows them to sense the high S1P concentration in the efferent lymphatics and blood, guiding their departure. Modulation of this process is the mechanism of action for the blockbuster drug Fingolimod (Gilenya), an S1P receptor functional antagonist used to treat multiple sclerosis.

Cytokine Storm and Inflammatory Signaling

The SphK1/S1P axis is a critical amplifier of pro-inflammatory signaling. Cytokines like TNF-α can activate SphK1, leading to the production of S1P. This S1P can then be secreted and act on S1P receptors on the same or neighboring cells, creating a positive feedback loop that amplifies the production of inflammatory cytokines and chemokines, a phenomenon sometimes referred to as a "cytokine storm" in severe inflammatory states. This feedback loop is a key driver of pathology in diseases like rheumatoid arthritis.

Vascular Integrity and Endothelial Barrier Function

S1P, particularly acting through the S1P₁ receptor on endothelial cells, is a potent regulator of vascular barrier integrity. It strengthens adherens junctions and tight junctions between endothelial cells, preventing vascular leak. During inflammation, mediators like VEGF can disrupt this barrier, leading to edema. S1P signaling can counteract this effect, highlighting a protective role in certain inflammatory contexts.

Methodologies for Interrogating the SphK/S1P Pathway

Investigating this complex pathway requires a multi-pronged approach, combining biochemical assays, molecular biology techniques, and advanced analytics.

Measuring Sphingosine Kinase Activity

A robust and widely used method to directly measure SphK activity in cell lysates or purified enzyme preparations is the radiolabeling-based kinase assay.

Experimental Protocol: Sphingosine Kinase Activity Assay

-

Lysate Preparation:

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in SphK lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 1 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, and protease inhibitors).

-

Homogenize by sonication on ice.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. The supernatant is the lysate containing SphK activity.

-

Determine protein concentration using a standard BCA or Bradford assay.

-

-

Kinase Reaction:

-

Prepare the reaction mix in a microcentrifuge tube. For a final volume of 50 µL:

-

50 µM Sphingosine substrate (dissolved in 5% Triton X-100).

-

10 µCi [γ-³²P]ATP.

-

1 mM ATP.

-

10 mM MgCl₂.

-

Cell lysate (20-50 µg of protein).

-

SphK reaction buffer to final volume.

-

-

Incubate the reaction at 37°C for 15-30 minutes with gentle agitation.

-

-

Lipid Extraction and Separation:

-

Stop the reaction by adding 200 µL of chloroform:methanol:HCl (100:200:1, v/v/v).

-

Add 100 µL of chloroform and 100 µL of 1M KCl to induce phase separation.

-

Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.

-

Carefully collect the lower organic phase, which contains the lipids.

-

-

Analysis:

-

Spot the extracted organic phase onto a silica gel thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using a solvent system of chloroform:acetone:methanol:acetic acid:water (50:20:15:10:5, v/v/v/v/v).

-

Allow the plate to dry completely.

-

Expose the plate to a phosphor screen or X-ray film to visualize the radiolabeled S1P.

-

The amount of radioactivity incorporated into the S1P spot is quantified by phosphorimaging or scintillation counting and is proportional to the SphK activity.

-

Causality and Self-Validation: This protocol is self-validating through the inclusion of critical controls. A negative control lacking the sphingosine substrate will account for non-specific phosphorylation. A boiled lysate control will confirm that the observed activity is enzymatic. The use of [γ-³²P]ATP provides a highly sensitive and direct measure of the phosphate transfer, ensuring that the detected signal is indeed the product of kinase activity.

Quantifying Sphingolipids by Mass Spectrometry

While kinase assays measure enzyme activity, understanding the state of the sphingolipid rheostat requires direct quantification of the lipids themselves. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this.

Experimental Workflow: LC-MS/MS for Sphingolipid Profiling

Caption: Workflow for quantitative analysis of sphingolipids using LC-MS/MS.

This workflow provides absolute quantification of S1P, sphingosine, and ceramide, allowing for a direct assessment of the sphingolipid rheostat in a given biological sample. The inclusion of stable isotope-labeled internal standards (e.g., C17-S1P) is critical for correcting for variations in sample extraction and instrument response, ensuring data accuracy and reliability.

Therapeutic Targeting of the SphK/S1P Pathway

The profound involvement of this pathway in inflammation has made it a highly attractive target for therapeutic intervention. Strategies can be broadly categorized into S1P receptor modulation and direct inhibition of sphingosine kinases.

| Therapeutic Strategy | Target | Mechanism of Action | Representative Drugs | Clinical Application (Examples) |

| S1P Receptor Modulation | S1P Receptors (primarily S1P₁) | Functional antagonism; internalizes the receptor, rendering lymphocytes unresponsive to egress signals. | Fingolimod (Gilenya), Siponimod (Mayzent), Ozanimod (Zeposia) | Multiple Sclerosis, Ulcerative Colitis |

| SphK1 Inhibition | Sphingosine Kinase 1 | Competitive or non-competitive inhibition of the enzyme, reducing the production of pro-inflammatory S1P. | Opaganib (ABC294640) | Cholangiocarcinoma, COVID-19 (Investigational) |

| SphK2 Inhibition | Sphingosine Kinase 2 | Selective inhibition of the nuclear/organellar isoform, potentially impacting epigenetic regulation. | K-145 | Preclinical development |

Diagram: Therapeutic Intervention Points in the SphK/S1P Pathway

Caption: Key therapeutic intervention points within the sphingosine kinase signaling pathway.

Future Directions and Conclusion

The study of the sphingosine kinase pathway has yielded tremendous insights into the fundamental mechanisms of inflammation and has already delivered transformative therapies for autoimmune diseases. The future of this field lies in developing more selective modulators. While first-generation S1P receptor modulators were broad-spectrum, newer agents show greater receptor selectivity, potentially offering improved safety profiles.

Furthermore, the development of isoform-selective SphK inhibitors holds great promise. A selective SphK1 inhibitor could dampen pro-inflammatory signaling without affecting the potentially beneficial roles of SphK2. Conversely, targeting SphK2 offers an intriguing possibility for epigenetic modulation in inflammatory diseases.

References

-

Spiegel, S., & Milstien, S. (2003). The multifaceted roles of sphingosine-1-phosphate. Nature Reviews Molecular Cell Biology. [Link]

-

Cuvillier, O., et al. (1996). Suppression of ceramide-mediated programmed cell death by sphingosine-1-phosphate. Nature. [Link]

-

Proia, R. L., & Hla, T. (2015). Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. Journal of Clinical Investigation. [Link]

-

Maceyka, M., & Spiegel, S. (2014). Sphingolipid metabolism and signaling. Nature. [Link]

-

Cyster, J. G., & Schwab, S. R. (2012). Sphingosine-1-Phosphate and Lymphocyte Egress from Lymphoid Organs. Annual Review of Immunology. [Link]

The Architect's Guide to Novel Non-Lipid Sphingosine Kinase Inhibitors: From Target Validation to Lead Optimization

<

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Sphingosine kinases (SphK), existing in two isoforms, SphK1 and SphK2, are pivotal enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). The S1P signaling axis is deeply implicated in a myriad of cellular processes, including proliferation, survival, migration, inflammation, and angiogenesis. Its dysregulation is a hallmark of numerous pathologies, most notably cancer and chronic inflammatory diseases. Consequently, SphKs have emerged as compelling therapeutic targets. This in-depth technical guide provides a comprehensive roadmap for the discovery and development of novel, non-lipid sphingosine kinase inhibitors. Moving beyond traditional lipid-based antagonists, we delve into the rationale, strategies, and methodologies essential for identifying and optimizing potent and selective small molecule inhibitors. This guide is structured to provide not just protocols, but the strategic thinking behind them, empowering researchers to navigate the complexities of SphK-targeted drug discovery.

Introduction: The Rationale for Targeting Sphingosine Kinases

The cellular concentration of sphingolipids is a tightly regulated rheostat, with ceramide and sphingosine generally promoting apoptosis and cell cycle arrest, while S1P promotes survival and proliferation.[1][2] Sphingosine kinases are the fulcrum of this balance.

-

SphK1: Predominantly cytosolic, SphK1 is often overexpressed in a wide array of cancers, where its activity contributes to tumor progression, angiogenesis, and resistance to therapy.[1][3] Upon activation by various stimuli like growth factors and proinflammatory cytokines, SphK1 translocates to the plasma membrane to produce S1P.[4][5] This "inside-out" signaling allows S1P to be secreted and act on a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades.[6][7]

-

SphK2: While also catalyzing the same reaction, SphK2 exhibits distinct subcellular localization, including the nucleus, endoplasmic reticulum, and mitochondria, suggesting different physiological roles.[8][9] Its function is more complex, with reports suggesting both pro-apoptotic and pro-survival roles depending on the cellular context.[9][10] Nuclear SphK2-generated S1P can act as an intracellular signaling molecule, for instance, by inhibiting histone deacetylases (HDACs).[9][11]

The development of non-lipid inhibitors is a strategic priority. Early sphingosine-analog inhibitors often suffered from poor selectivity, metabolic instability, and off-target effects. Non-lipid small molecules offer the potential for improved drug-like properties, including better oral bioavailability, selectivity, and safety profiles.[12]

Signaling Pathway Overview

Caption: The Sphingosine Kinase/S1P Signaling Axis.

Assay Development and High-Throughput Screening (HTS)

The foundation of any successful inhibitor discovery program is a robust and reliable assay. For SphK, both biochemical and cell-based assays are crucial for identifying and characterizing hits.

Biochemical Assays: Measuring Direct Enzyme Inhibition

Biochemical assays utilize purified, recombinant SphK1 and SphK2 to directly measure the enzymatic conversion of sphingosine to S1P in the presence of a test compound.

Key Considerations for Assay Design:

-

Substrate Choice: While native sphingosine can be used, radiolabeled or fluorescently tagged sphingosine analogs are more common for ease of detection.

-

Detection Method: The choice of detection method impacts throughput, sensitivity, and cost.

-

Isoform Selectivity: It is critical to run parallel assays for both SphK1 and SphK2 to determine the isoform selectivity of hit compounds from the outset.[13]

Table 1: Comparison of Biochemical Assay Formats for SphK Activity

| Assay Type | Principle | Advantages | Disadvantages |

| Radiometric Assay | Measures the incorporation of 32P or 33P from [γ-32/33P]ATP into S1P.[13][14] Product is separated by TLC or solvent extraction. | Gold standard for sensitivity and accuracy.[14] | Low throughput, labor-intensive, requires handling of radioactive materials.[14] |

| Fluorescence-Based Assays | Uses a fluorescently labeled sphingosine analog (e.g., NBD-sphingosine).[15][16] Product formation is detected by changes in fluorescence intensity or polarization. | High-throughput compatible, non-radioactive, real-time monitoring possible.[15] | Potential for compound interference with fluorescence signal. |

| Luminescence-Based Assay (e.g., ADP-Glo™) | Measures the amount of ADP produced, which is inversely proportional to the amount of ATP remaining.[17][18] | High-throughput, sensitive, commercially available kits. | Indirect measurement of kinase activity; can be susceptible to inhibitors of the detection enzyme. |

| Mass Spectrometry (e.g., RapidFire® MS) | Directly measures the formation of the S1P product from an unlabeled or isotopically labeled substrate.[19][20] | High-throughput, label-free, highly specific and sensitive. | Requires specialized and expensive equipment.[15] |

Experimental Protocol: A Generic Fluorescence-Based HTS Assay for SphK1/2

This protocol is a representative example and should be optimized for specific laboratory conditions and instrumentation.

Materials:

-

Recombinant human SphK1 and SphK2 (commercially available).

-

NBD-sphingosine (substrate).

-

ATP.

-

Assay Buffer (e.g., for SphK1: 30 mM Tris-HCl pH 7.4, 0.05% Triton X-100, 150 mM NaCl, 10% glycerol, 1 mM Na₃VO₄, 10 mM NaF, 10 mM β-glycero-phosphate; for SphK2: similar buffer with 200 mM KCl instead of NaCl).[15]

-

Test compounds dissolved in DMSO.

-

384-well, low-volume, black assay plates.

-

Fluorescence plate reader.

Procedure:

-

Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into the 384-well plates using an acoustic dispenser or pin tool.

-

Enzyme/Substrate Mix Preparation: Prepare a master mix containing the assay buffer, NBD-sphingosine, and either SphK1 or SphK2. The final concentrations should be at or below the Km for the substrate to ensure sensitivity to competitive inhibitors.

-

Enzyme/Substrate Addition: Add the enzyme/substrate mix to the compound-plated wells.

-

Pre-incubation: Incubate the plates for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

-

Reaction Initiation: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the enzymatic reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for NBD-sphingosine.[15] Monitor the change in fluorescence over time (e.g., 30-60 minutes).

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence change) for each well. Normalize the data to controls (% inhibition). Plot concentration-response curves for active compounds to determine IC50 values.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential for identifying direct inhibitors, cell-based assays are critical to confirm that a compound can penetrate the cell membrane and inhibit the target in its native environment.

Common Cell-Based Assay Formats:

-

S1P Quantification: Treat cells (e.g., U937 human monocytic cells, which have robust SphK activity) with the inhibitor and then measure intracellular and/or secreted S1P levels.[21] This is the most direct readout of target engagement. Quantification is typically done by LC-MS/MS or ELISA.[22]

-

Phenotypic Assays: Measure a downstream biological effect of SphK inhibition. Examples include:

-

Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): Assess the anti-proliferative effects of inhibitors on cancer cell lines known to be dependent on SphK1 signaling.[23]

-

Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): Measure the induction of apoptosis, a predicted outcome of shifting the sphingolipid rheostat away from S1P.[23][24]

-

Migration/Invasion Assays (e.g., Transwell or scratch assays): Evaluate the ability of inhibitors to block cancer cell migration, a process often driven by S1P signaling.

-

Hit-to-Lead and Structure-Activity Relationship (SAR) Studies

Once initial hits are identified from the HTS campaign, the lead optimization phase begins. This iterative process involves synthesizing and testing analogs of the hit compounds to improve potency, selectivity, and drug-like properties.

The Logic of SAR: A Self-Validating System

The core of lead optimization is the systematic modification of the chemical scaffold to understand the structure-activity relationship (SAR).

Workflow for Lead Optimization:

Caption: The iterative workflow for hit-to-lead optimization.

Key Structural Insights from Known Non-Lipid Inhibitors

Analysis of existing potent and selective inhibitors reveals common pharmacophoric features that can guide new design strategies. Many non-lipid inhibitors target the sphingosine binding site.

-

Head Group: A basic, positively charged group (e.g., piperidine, guanidine) is often crucial for interacting with key acidic residues in the active site, such as Asp178 in human SphK1.[25]

-

Linker Region: The length and rigidity of the linker connecting the head group to the lipophilic tail can significantly impact both potency and isoform selectivity.[21][26]

-

Lipophilic Tail: This region occupies the hydrophobic pocket that normally accommodates the alkyl chain of sphingosine. Modifications here are critical for modulating selectivity. For instance, studies have shown that the lipid-binding pocket in SphK2 may be larger than in SphK1, allowing for bulkier substituents to achieve SphK2 selectivity.[27]

Example of SAR: The development of PF-543, a potent and selective SphK1 inhibitor, was achieved through the molecular combination of two distinct HTS hits, demonstrating a powerful strategy for rapid potency improvement.[28] Similarly, systematic modifications to the lipophilic tail of the SphK2-selective inhibitor SLR080811 have provided valuable insights into the structural requirements for SphK2 affinity.[27]

In Vivo Evaluation and Translational Considerations

A promising lead candidate with excellent in vitro properties must be validated in vivo.

Key In Vivo Experiments:

-

Pharmacokinetics (PK): Assess the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models (typically mice or rats) to ensure adequate drug exposure at the target tissue.

-

Pharmacodynamics (PD): Measure the effect of the compound on the target in vivo. This often involves measuring S1P levels in blood or tumor tissue after drug administration. Interestingly, selective inhibition of SphK1 tends to decrease circulating S1P, whereas selective inhibition of SphK2 can paradoxically increase it, likely due to SphK2's role in hepatic S1P clearance.[26][29]

-

Efficacy Studies: Evaluate the therapeutic effect of the inhibitor in relevant disease models, such as tumor xenograft models for cancer or collagen-induced arthritis models for inflammation.[5][23]

Table 2: Representative Non-Lipid SphK Inhibitors and Their Properties

| Compound | Target Selectivity | Key Features | Development Stage |

| PF-543 | SphK1 selective (>100-fold vs SphK2)[28] | Potent (IC50 ~2 nM), result of HTS hit combination.[28] | Preclinical/Tool Compound |

| Opaganib (ABC294640) | SphK2 selective (~10-fold vs SphK1)[12][30] | First-in-class oral SphK2 inhibitor.[2] | Phase II Clinical Trials[31] |

| SKI-II | Dual SphK1/SphK2 inhibitor | Non-lipid small molecule, widely used as a tool compound. | Preclinical/Tool Compound |

| SLP7111228 | SphK1 selective (Ki = 48 nM)[26] | Guanidine-based inhibitor, shown to decrease blood S1P in vivo.[21][26] | Preclinical |

| SLP120701 | SphK2 selective (Ki = 1 µM)[26] | Guanidine-based inhibitor, shown to increase blood S1P in vivo.[21][26] | Preclinical |

Conclusion and Future Directions

The discovery of non-lipid sphingosine kinase inhibitors represents a highly promising avenue for the development of novel therapeutics for cancer and inflammatory diseases. The journey from a validated target to a clinical candidate is a complex, multidisciplinary endeavor. It requires a logical, iterative workflow that tightly integrates biochemical and cellular screening, structure-based design, and rigorous in vivo validation. As our understanding of the distinct roles of SphK1 and SphK2 continues to evolve, the demand for highly potent and isoform-selective chemical probes will only increase. The principles and methodologies outlined in this guide provide a robust framework for researchers to contribute to this exciting and impactful field of drug discovery.

References

-

High-throughput screening assay for sphingosine kinase inhibitors in whole blood using RapidFire® mass spectrometry. Journal of Biomolecular Screening. [Link]

-

Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. ACS Omega. [Link]

-

DEVELOPMENT OF SMALL-MOLECULE INHIBITORS OF SPHINGOSINE-1-PHOSPHATE SIGNALING. PMC. [Link]

-

Sphingosine 1-phosphate signalling. PMC. [Link]

-

Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

The Functional Role of Sphingosine Kinase 2. MD Anderson Cancer Center. [Link]

-

Isoform-selective assays for sphingosine kinase activity. PubMed. [Link]

-

Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration. MDPI. [Link]

-

Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues. NIH. [Link]

-

Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. MDPI. [Link]

-

Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential. PMC. [Link]

-

Regulation and function of sphingosine kinase 2 in diseases. PubMed. [Link]

-

SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE. PMC. [Link]

-

The Functional Role of Sphingosine Kinase 2. PMC. [Link]

-

Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. PMC. [Link]

-

A real-time high-throughput fluorescence assay for sphingosine kinases. PMC. [Link]

-

A rapid assay for assessment of sphingosine kinase inhibitors and substrates. PMC. [Link]

-

Structure guided design of a series of sphingosine kinase (SphK) inhibitors. ResearchGate. [Link]

-

What are SPHK2 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target. NIH. [Link]

-

Discovery and evaluation of inhibitors of human sphingosine kinase. PubMed. [Link]

-

The role of sphingosine-1-phosphate in inflammation and cancer progression. PMC. [Link]

-

Structure-activity relationship studies of the lipophilic tail region of sphingosine kinase 2 inhibitors. NIH. [Link]

-

Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Sphingosine kinase 1 promotes growth of glioblastoma by increasing inflammation mediated by the NF-κB /IL-6/STAT3 and JNK/PTX3 pathways. PMC. [Link]

-

Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors. PubMed. [Link]

-

Development of small-molecule inhibitors of sphingosine-1-phosphate signaling. PubMed. [Link]

-

Targeting SphK1 as a New Strategy against Cancer. PMC. [Link]

-

Emerging Role of Sphingosine-1-phosphate in Inflammation, Cancer, and Lymphangiogenesis. MDPI. [Link]

-

Fluorescence-based assay of sphingosine kinases. PubMed. [Link]

-

The Functional Role of Sphingosine Kinase 2. ResearchGate. [Link]

-

Biochemical Methods for Quantifying Sphingolipids: Ceramide, Sphingosine, Sphingosine Kinase-1 Activity, and Sphingosine-1-Phosphate. Springer Nature Experiments. [Link]

-

High-Throughput Screening Assay for Sphingosine. Amanote Research. [Link]

-

Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and In Vivo Activity. ResearchGate. [Link]

-

Sphingosine kinase inhibitors: A patent review. Spandidos Publications. [Link]

-

A Phase I Study of ABC294640, a First-in-Class Sphingosine Kinase-2 Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals. [Link]

-

Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors. PMC. [Link]

-

Discovery of a Potent and Selective Sphingosine Kinase 1 Inhibitor through the Molecular Combination of Chemotype-Distinct Screening Hits. PubMed. [Link]

-

Determination of Sphingosine Kinase Activity for Cellular Signaling Studies. ACS Publications. [Link]

-

Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors. NIH. [Link]

-

Discovery and Evaluation of Inhibitors of Human Sphingosine Kinase. ResearchGate. [Link]

-

Determining the Anticancer Activity of Sphingosine Kinase Inhibitors Containing Heteroatoms in Their Tail Structure. MDPI. [Link]

Sources

- 1. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting SphK1 as a New Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DEVELOPMENT OF SMALL-MOLECULE INHIBITORS OF SPHINGOSINE-1-PHOSPHATE SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation and function of sphingosine kinase 2 in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoform-selective assays for sphingosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescence-based assay of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 18. Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-throughput screening assay for sphingosine kinase inhibitors in whole blood using RapidFire® mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. (PDF) High-Throughput Screening Assay for Sphingosine [research.amanote.com]

- 21. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Discovery and evaluation of inhibitors of human sphingosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Structure-activity relationship studies of the lipophilic tail region of sphingosine kinase 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Discovery of a Potent and Selective Sphingosine Kinase 1 Inhibitor through the Molecular Combination of Chemotype-Distinct Screening Hits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 30. spandidos-publications.com [spandidos-publications.com]

- 31. researchgate.net [researchgate.net]

The SphK/S1P Signaling Axis: A Critical Regulator in Neurodegenerative Disorders

<_ A_--->

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Emerging Centrality of a Bioactive Lipid

For decades, the study of neurodegenerative disorders has been dominated by a focus on proteinopathies—the aggregation and misfolding of proteins like amyloid-beta, tau, and alpha-synuclein. While undeniably crucial, this perspective is broadening to encompass other critical cellular players. Among the most promising of these is the sphingolipid signaling network, and at its heart, the dynamic interplay between sphingosine kinases (SphKs) and their product, sphingosine-1-phosphate (S1P). Once considered mere structural components of cell membranes, sphingolipids are now recognized as pivotal signaling molecules that govern a vast array of cellular processes, from survival and proliferation to inflammation and migration.[1][2][3]